molecular formula C20H12O6 B4324921 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B4324921
M. Wt: 348.3 g/mol
InChI Key: OTZZEEAWRURWGW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is an organic compound that features a complex structure with multiple fused rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and anticancer effects could be due to its interaction with cellular enzymes and DNA, leading to the disruption of vital cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione apart from similar compounds is its unique combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c21-16-8-13(10-5-6-14-15(7-10)25-9-24-14)17-18(22)11-3-1-2-4-12(11)19(23)20(17)26-16/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZZEEAWRURWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 2
4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 3
4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

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